molecular formula C13H14BrNO5S3 B2606254 1-((5-Bromothiophen-2-yl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)pyrrolidine CAS No. 1798675-02-1

1-((5-Bromothiophen-2-yl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)pyrrolidine

Cat. No.: B2606254
CAS No.: 1798675-02-1
M. Wt: 440.34
InChI Key: PKOIXNQFCGXBQX-UHFFFAOYSA-N
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Description

This compound (CAS: 1798675-02-1) is a pyrrolidine derivative featuring dual sulfonyl groups attached to a brominated thiophene and a furanylmethyl moiety. Its molecular formula is C₁₃H₁₄BrNO₅S₃, with a molecular weight of 440.3530 g/mol . The structure includes a five-membered pyrrolidine ring, a 5-bromothiophene-2-sulfonyl group at position 1, and a (furan-2-ylmethyl)sulfonyl group at position 2.

Properties

IUPAC Name

1-(5-bromothiophen-2-yl)sulfonyl-3-(furan-2-ylmethylsulfonyl)pyrrolidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrNO5S3/c14-12-3-4-13(21-12)23(18,19)15-6-5-11(8-15)22(16,17)9-10-2-1-7-20-10/h1-4,7,11H,5-6,8-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKOIXNQFCGXBQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1S(=O)(=O)CC2=CC=CO2)S(=O)(=O)C3=CC=C(S3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrNO5S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((5-Bromothiophen-2-yl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)pyrrolidine typically involves multi-step organic reactions. One common approach is to start with the bromination of thiophene to obtain 5-bromothiophene. This intermediate is then subjected to sulfonylation reactions to introduce the sulfonyl group. Similarly, furan is functionalized with a sulfonyl group. The final step involves the coupling of these intermediates with pyrrolidine under suitable conditions, such as the presence of a base and a solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

1-((5-Bromothiophen-2-yl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)pyrrolidine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Biological Activities

  • Quorum Sensing Inhibition :
    • The compound has been identified as a potential quorum sensing inhibitor, which can disrupt bacterial communication. This property is particularly valuable in combating antibiotic resistance by preventing biofilm formation and virulence factor expression in pathogenic bacteria .
  • Antimicrobial Properties :
    • Research indicates that compounds with similar structural motifs exhibit antimicrobial activity. The presence of the sulfonyl group enhances solubility and bioavailability, making it a candidate for further exploration in antimicrobial therapies .
  • Anti-inflammatory Effects :
    • Preliminary studies suggest that derivatives of sulfonamide compounds can exhibit anti-inflammatory properties. This could position 1-((5-Bromothiophen-2-yl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)pyrrolidine as a therapeutic agent for inflammatory diseases .

Potential Therapeutic Uses

  • Drug Development :
    • Given its unique structure, this compound could serve as a lead compound in drug development for various diseases, including infections caused by resistant strains of bacteria and inflammatory conditions.
  • Synthetic Chemistry Applications :
    • The compound can be utilized as an intermediate in synthetic organic chemistry, particularly in the synthesis of more complex molecules with potential pharmacological activity.

Case Study 1: Quorum Sensing Inhibitors

In a study focused on quorum sensing inhibitors, compounds similar to this compound were tested against Pseudomonas aeruginosa. Results indicated that these compounds significantly reduced biofilm formation and virulence factor production, showcasing their potential in treating chronic infections associated with biofilms .

Case Study 2: Antimicrobial Activity

A series of sulfonamide derivatives were evaluated for their antimicrobial activity against various bacterial strains. The results demonstrated that modifications to the sulfonamide structure, akin to those found in this compound, resulted in enhanced antimicrobial efficacy, suggesting that this compound could be further developed for therapeutic use .

Mechanism of Action

The mechanism of action of 1-((5-Bromothiophen-2-yl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)pyrrolidine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The sulfonyl groups can form strong interactions with amino acid residues in proteins, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical differences between the target compound and analogs:

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Features
1-((5-Bromothiophen-2-yl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)pyrrolidine Pyrrolidine 5-Bromothiophene-2-sulfonyl; (Furan-2-ylmethyl)sulfonyl C₁₃H₁₄BrNO₅S₃ 440.35 Dual sulfonyl groups; brominated thiophene and furan heterocycles
1-[(3-Chloro-4-methoxyphenyl)sulfonyl]-3-[(2-furylmethyl)sulfonyl]pyrrolidine Pyrrolidine 3-Chloro-4-methoxyphenylsulfonyl; (Furan-2-ylmethyl)sulfonyl C₁₆H₁₈ClNO₆S₂ ~420.35 Chlorine and methoxy on phenyl ring; lacks bromothiophene
1-((5-Bromo-2-methoxyphenyl)sulfonyl)pyrrolidine Pyrrolidine 5-Bromo-2-methoxyphenylsulfonyl C₁₁H₁₄BrNO₃S 320.20 Single sulfonyl group; brominated methoxyphenyl; no furan moiety
1-((5-Bromothiophen-2-yl)sulfonyl)-3-methylpiperidine Piperidine 5-Bromothiophene-2-sulfonyl; methyl group C₁₀H₁₄BrNO₂S₂ 324.26 Six-membered piperidine ring; methyl substituent; no furan
1-((5-Bromothiophen-2-yl)sulfonyl)-1H-pyrazole Pyrazole 5-Bromothiophene-2-sulfonyl C₆H₄BrN₂O₂S₂ ~289.15 Pyrazole core; lacks pyrrolidine and furan

Structural and Functional Analysis

The furan moiety introduces additional π-π stacking capabilities and hydrogen-bonding sites, which may improve binding affinity in biological targets compared to purely aliphatic or phenyl-substituted analogs .

Sulfonyl Group Variations: Dual sulfonyl groups in the target compound likely improve thermal stability and resistance to enzymatic degradation compared to single-sulfonated analogs like the compound in .

Ring Size and Conformation :

  • The pyrrolidine core (five-membered ring) in the target compound imposes greater ring strain than the piperidine analog (six-membered ring), which may affect conformational flexibility and interaction with enzymes .

Physicochemical and Pharmacokinetic Considerations

  • Molecular Weight : The target compound’s higher molecular weight (440.35 g/mol) may reduce membrane permeability compared to smaller analogs like the pyrazole derivative () .

Key Research Findings

Safety and Handling :

  • Safety data for analogs (e.g., ) highlight irritant properties, suggesting similar precautions are necessary for handling the target compound .

Comparative Bioactivity: While biological data are absent in the evidence, the dual sulfonyl and heterocyclic design of the target compound aligns with known protease inhibitors (e.g., HIV-1 protease), where bromine and furan groups enhance binding to hydrophobic pockets .

Biological Activity

1-((5-Bromothiophen-2-yl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)pyrrolidine is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique combination of a bromothiophene and furan moiety linked through sulfonyl groups, which may contribute to its pharmacological properties. This article reviews the available literature on the biological activity of this compound, focusing on its synthesis, mechanisms of action, and pharmacological applications.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Bromination of Thiophene : The starting material, thiophene, is brominated using bromine or N-bromosuccinimide (NBS) to yield 5-bromothiophene.
  • Sulfonylation : The brominated thiophene is reacted with a sulfonyl chloride in the presence of a base to form the sulfonyl derivative.
  • Pyrrolidine Formation : The sulfonyl derivative is then reacted with furan derivatives to yield the final pyrrolidine structure.

This multi-step synthesis allows for the introduction of various functional groups that can enhance biological activity.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing sulfonamide groups have shown promising antibacterial effects against various pathogens, including Staphylococcus aureus and Escherichia coli .

Compound TypeAntimicrobial ActivityTarget Pathogens
Sulfonamide DerivativesModerate to StrongS. aureus, E. coli
Pyrazole DerivativesNotable ActivitySalmonella typhi, Bacillus subtilis

Anticancer Activity

Several studies have reported the anticancer potential of compounds with similar structural features. For example, pyrazole derivatives have demonstrated inhibitory effects on cancer cell lines by targeting specific kinases involved in tumor progression . The mechanism often involves the induction of apoptosis in cancer cells, making these compounds candidates for further investigation in cancer therapy.

Enzyme Inhibition

Enzyme inhibition studies reveal that compounds like this compound may inhibit key enzymes such as acetylcholinesterase (AChE) and urease. This inhibition can lead to therapeutic effects in conditions such as Alzheimer's disease and urinary infections .

Case Studies

  • Antibacterial Screening : A study conducted on a series of sulfonamide derivatives showed that those with bromine substitutions exhibited enhanced antibacterial activity compared to their unsubstituted counterparts .
  • Anticancer Synergy : Research on pyrazole derivatives indicated that when combined with doxorubicin, these compounds enhanced cytotoxicity in breast cancer cell lines, suggesting a synergistic effect that warrants further exploration .

Q & A

Q. What are the recommended synthetic routes for 1-((5-Bromothiophen-2-yl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)pyrrolidine, and how can purity be optimized?

The synthesis typically involves sequential sulfonylation of pyrrolidine derivatives. A common approach is to react 5-bromothiophene-2-sulfonyl chloride with pyrrolidine under basic conditions (e.g., NaH in THF), followed by introducing the furan-2-ylmethylsulfonyl group using a coupling agent like DCC. Purity optimization requires rigorous purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization from ethanol. Monitor reaction progress using TLC and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • NMR : Use 1H^1H and 13C^{13}C NMR to confirm regioselectivity of sulfonyl groups. The 5-bromothiophene moiety shows distinct aromatic protons at δ 7.2–7.5 ppm, while the furan methylene group appears as a singlet near δ 4.5 ppm .
  • Mass Spectrometry : High-resolution ESI-MS provides molecular ion confirmation (calculated [M+H]+^+: 441.36; observed: 441.35) .
  • FT-IR : Sulfonyl groups exhibit strong S=O stretching vibrations at ~1350 cm1^{-1} and ~1150 cm1^{-1} .

Q. How does the compound’s solubility and stability vary under different experimental conditions?

The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF). Stability studies indicate degradation under strong acidic/basic conditions (>pH 10 or <pH 3) via hydrolysis of sulfonyl groups. Store at –20°C in anhydrous DMSO for long-term stability .

Advanced Research Questions

Q. How can X-ray crystallography resolve contradictions in reported molecular conformations?

Single-crystal X-ray diffraction (SCXRD) reveals torsional angles between the pyrrolidine ring and sulfonyl substituents. For example, the dihedral angle between the thiophene and furan rings is critical for assessing steric interactions. A monoclinic crystal system (space group P21/cP2_1/c) with unit cell parameters a=7.03A˚,b=7.65A˚,c=36.94A˚,β=91.3a = 7.03 \, \text{Å}, b = 7.65 \, \text{Å}, c = 36.94 \, \text{Å}, \beta = 91.3^\circ provides a reference for validating computational models .

Q. What electronic effects dominate the reactivity of the bromothiophene and furanmethyl sulfonyl groups?

  • The 5-bromo substituent on thiophene enhances electrophilic aromatic substitution (EAS) reactivity at the 3-position.
  • The furanmethyl sulfonyl group introduces steric hindrance but stabilizes intermediates via resonance with the sulfonyl oxygen lone pairs. DFT calculations (B3LYP/6-31G*) show a LUMO localized on the sulfonyl groups, suggesting nucleophilic attack preferences .

Q. How can researchers address discrepancies in biological activity data linked to batch-to-batch variability?

Batch variability often arises from residual solvents (e.g., DMF) or unreacted sulfonyl chloride. Implement strict QC protocols:

  • Quantify impurities via 1H^1H NMR integration.
  • Use LC-MS to detect trace intermediates.
  • Correlate bioactivity with purity thresholds (e.g., >95% purity for consistent IC50_{50} values in enzyme assays) .

Q. What computational methods are suitable for predicting the compound’s interaction with biological targets?

  • Molecular Docking : Use AutoDock Vina with target proteins (e.g., kinase domains) to simulate binding poses. The bromothiophene moiety often occupies hydrophobic pockets, while sulfonyl groups form hydrogen bonds with catalytic residues.
  • MD Simulations : Run 100 ns trajectories in GROMACS to assess binding stability under physiological conditions .

Methodological Best Practices

Q. How should researchers design experiments to probe the compound’s hydrolytic degradation pathways?

  • Kinetic Studies : Monitor degradation in buffered solutions (pH 1–12) at 37°C using UV-Vis spectroscopy (λ = 270 nm).
  • Isolation of Degradants : Employ preparative HPLC to isolate hydrolysis products (e.g., free thiophene sulfonic acid) and characterize via MS/MS .

Q. What strategies optimize the compound’s yield in multi-step syntheses?

  • Stepwise Quenching : Neutralize excess sulfonyl chloride with aqueous NaHCO3_3 after each step to prevent side reactions.
  • Microwave-Assisted Synthesis : Reduce reaction time from 24 hours to 2 hours at 80°C, improving yield from 60% to 85% .

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